
(R)-(+)-1-Phenyl-1,3-propanediol
Overview
Description
(R)-(+)-1-Phenyl-1,3-propanediol (CAS: 103548-16-9) is a chiral diol with a phenyl group attached to the first carbon of a propane chain and hydroxyl groups at positions 1 and 2. Its molecular formula is C₉H₁₂O₂, and molecular weight is 152.19 g/mol. This compound is synthesized enantioselectively via enzymatic methods using Trichosporon fermentans AJ-5152, which produces the (R)-enantiomer with high purity .
It serves as a critical chiral building block in pharmaceuticals, notably in the synthesis of (R)-fluoxetine (an antidepressant) and dapoxetine (used for premature ejaculation) . Its regioselectivity in reactions, such as preferential acylation at the C3 hydroxyl group, further enhances its utility in asymmetric synthesis .
Biological Activity
(R)-(+)-1-Phenyl-1,3-propanediol is a chiral compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting the compound's significance in pharmacology and biotechnology.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of approximately 152.19 g/mol. It features two hydroxyl groups attached to a three-carbon chain with a phenyl group at one end. The compound exists as two enantiomers: this compound and (S)-(-)-1-phenyl-1,3-propanediol, with the (R) form being more widely studied for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties . Studies have shown its effectiveness against various microorganisms, suggesting potential applications in pharmaceuticals as an antimicrobial agent.
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an enzyme inhibitor . For instance, it has been utilized in the synthesis of novel HIV-1 integrase inhibitors, demonstrating its potential in developing antiviral drugs. Additionally, computational studies indicate that the compound can bind to aquaporin channels, inhibiting their activity. This mechanism suggests possible therapeutic applications for conditions related to water transport dysregulation .
Chiral Scaffolding Agent
Due to its chirality, this compound serves as a chiral scaffolding agent in the synthesis of optically active compounds. This property is crucial for drug development and material science, allowing researchers to create new molecules with specific spatial arrangements of atoms.
Study on Antiviral Activity
A significant study explored the synthesis of HIV-1 integrase inhibitors derived from this compound. The research demonstrated that modifications of this compound could lead to enhanced antiviral activity against HIV.
Inhibition of Aquaporins
In vitro experiments have shown that this compound binds deep inside aquaporin channels, particularly AQP4. The binding affinity was calculated using computational methods, indicating a dissociation constant around 0.3 mM for water-only channels. This finding highlights the potential for using this compound in treating conditions associated with aquaporin dysfunctions such as hypertension and edema .
Comparative Analysis with Other Compounds
The following table summarizes key structural characteristics and unique features of this compound compared to related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(S)-(-)-1-Phenyl-1,3-propanediol | Enantiomer of (R)-(+)-form | Different biological activity; less studied |
2-Phenylpropan-2-ol | Tertiary alcohol structure | Lacks unique diol properties |
1-(4-Hydroxyphenyl)ethanol | Contains a hydroxyphenyl group | Different reactivity and applications |
The distinct chiral nature of this compound makes it particularly valuable in pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Drug Intermediates
(R)-(+)-1-Phenyl-1,3-propanediol is primarily utilized in the synthesis of pharmaceutical compounds. It serves as an important intermediate in the preparation of cytochrome P450 3A-activated prodrugs, which are designed to enhance drug delivery to the liver. This application is particularly relevant for drugs that require metabolic activation to exert their therapeutic effects .
Chiral Building Block
Due to its chiral nature, this compound is employed as a chiral building block in asymmetric synthesis. It facilitates the development of enantiomerically pure compounds, which are crucial in pharmaceuticals where the activity can differ significantly between enantiomers .
Case Study: Dapoxetine Synthesis
Dapoxetine, a medication used for premature ejaculation, has been synthesized using this compound as a key intermediate. The compound's ability to enhance selectivity in reactions contributes to the efficiency of synthesizing this drug .
Catalytic Applications
Catalyst for Aldol Reactions
This compound acts as a catalyst in aldol reactions, particularly in the formation of 1,3-diols from aldehydes. This reaction is significant in organic synthesis for constructing complex molecules from simpler ones .
Table 1: Comparison of Catalytic Efficiency
Catalyst Used | Reaction Type | Yield (%) | Selectivity (%) |
---|---|---|---|
This compound | Aldol Reaction | 85 | 90 |
Other Chiral Catalysts | Aldol Reaction | 75 | 80 |
Material Science Applications
Polymerization Processes
In material science, this compound is explored for its potential use in polymerization processes. Its hydroxyl groups can participate in reactions leading to the formation of polyols, which are essential for producing polyurethanes and other polymers with desirable mechanical properties .
Case Study: Polyurethane Development
Research has indicated that incorporating this compound into polyurethane formulations enhances flexibility and thermal stability. This improvement is attributed to the compound's ability to modify the polymer's microstructure .
Q & A
Basic Research Questions
Q. What are the key structural features of (R)-(+)-1-Phenyl-1,3-propanediol that influence its reactivity in regioselective acylation reactions?
The molecule contains two hydroxyl groups (primary and secondary) on adjacent carbons, which exhibit distinct reactivity. Regioselective acylation can be achieved using geminal diacetates or enzymatic catalysts, favoring the secondary hydroxyl group to produce 3-acetoxy-1-phenyl-propan-1-ol in >90% yield. Solid acid catalysts like HNbMoO6 or enzymatic systems enhance selectivity by differentiating steric and electronic environments of the hydroxyl groups .
Q. Which microbial strains or enzymatic systems are reported for stereoselective synthesis of this compound?
Trichosporon fermentans AJ-5152 produces an (R)-specific carbonyl reductase that catalyzes the asymmetric reduction of prochiral ketones to yield (R)-enantiomers with high enantiomeric excess (ee >99%). Similarly, Candida parapsilosis expresses NADH-dependent reductases for stereoselective synthesis, though catalytic efficiency varies with substrate and media conditions .
Q. What analytical methods are used to characterize reaction products of this compound derivatives?
Gas chromatography (GC) with retention time analysis (e.g., 10.6 min for 2-hydroxy-1,3-propanediol) and enantioselective HPLC are standard. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm regioselectivity and stereochemistry, particularly for acetylated or enzymatically resolved derivatives .
Q. How does microbial biotransformation of cinnamyl alcohol relate to this compound synthesis?
Colletotrichum acutatum reduces cinnamyl alcohol’s double bond and oxidizes its side chain to produce 1-phenyl-1,3-propanediol as an intermediate. Sabouraud medium optimizes this transformation over 288 hours, highlighting the role of culture conditions in yield maximization .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow EU regulations (1272/2008) for chemical classification. Use personal protective equipment (PPE), ensure ventilation, and avoid exposure to hydroxyl-reactive agents. Safety data sheets (SDS) for analogous diols (e.g., 3-chloro-1,2-propanediol) recommend waste neutralization and spill containment protocols .
Advanced Research Questions
Q. How can enzymatic kinetic resolution (EKR) and chemoenzymatic dynamic kinetic resolution (DKR) be optimized for high enantiomeric excess (ee) in chiral derivatives?
EKR requires enantioselective hydrolases (e.g., Candida antarctica lipase B) to resolve racemic mixtures, while DKR combines enzymatic resolution with in situ racemization using metal catalysts (e.g., ruthenium complexes). Optimizing pH (5.0–7.0), temperature (30–45°C), and acyl donor concentration (e.g., geminal diacetates) achieves ee >99% and yields up to 94% .
Q. What strategies enhance the stability and activity of oxidoreductases for this compound synthesis?
Protein engineering (e.g., site-directed mutagenesis of substrate-binding pockets) improves enzyme thermostability. Immobilization on silica nanoparticles or covalent organic frameworks (COFs) enhances reusability. Media supplementation with NADH/NAD+ cofactors (0.1–1.0 mM) sustains catalytic cycles .
Q. How can contradictions in reported catalytic efficiencies of microbial reductases be resolved?
Discrepancies arise from differences in media composition (e.g., Sabouraud vs. YPD), substrate loading (5–20 mM), and assay conditions (pH, temperature). Standardizing reaction parameters and using kinetic modeling (e.g., Michaelis-Menten analysis with Km and Vmax) enables cross-study comparisons .
Q. What role does this compound play in designing allosteric modulators?
The diol scaffold serves as a pharmacophore in positive allosteric modulators (PAMs) targeting serotonin receptors. Its stereochemistry influences binding affinity to hydrophobic pockets, as shown in structure-activity relationship (SAR) studies of 4-undecylpiperidine-2-carboxamides. Retaining the (R)-configuration improves Cai<sup>2+</sup> release modulation by >30% .
Q. What computational tools predict regioselectivity in hydroxyl group modifications of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict acylation/oxidation sites. Molecular docking with enzyme structures (e.g., carbonyl reductase from T. fermentans) identifies steric and electronic barriers to secondary hydroxyl activation .
Comparison with Similar Compounds
Structural Comparison
Pharmaceutical Relevance
Compound | Role in Drug Synthesis | Example Drugs |
---|---|---|
(R)-1-Phenyl-1,3-propanediol | Chiral intermediate for antidepressants and SSRIs | (R)-Fluoxetine, Dapoxetine |
2-Amino-1,3-propanediol | Immunosuppressive agents for organ transplantation | Experimental compounds |
1-Phenyl-1,2-ethanediol | Precursor for bioactive intermediates (limited direct use in approved drugs) | N/A |
Physical and Chemical Properties
- Solubility : (R)-1-Phenyl-1,3-propanediol is moderately polar due to hydroxyl groups, soluble in alcohols and ethers.
- Regioselectivity : The 1,3-diol structure allows selective reactions at C3 (e.g., acylation), unlike 1,2-diols where proximal hydroxyls compete .
- Thermodynamic Stability: Derivatives like 2-amino-1,3-propanediol exhibit higher activation energies in pseudo-rotation processes compared to analogous phosphorus compounds .
Key Research Findings
Enzymatic Superiority : Trichosporon fermentans produces (R)-1-phenyl-1,3-propanediol with 94% yield and >99% ee, outperforming chemical catalysts .
Regioselective Acylation: Only the C3 hydroxyl group reacts in 1,3-diols, enabling efficient synthesis of mono-acetylated intermediates .
Pharmaceutical Cost Challenges : Despite utility, high costs of chiral starting materials like (R)-1-phenyl-1,3-propanediol limit large-scale applications .
Properties
IUPAC Name |
(1R)-1-phenylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370608 | |
Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103548-16-9 | |
Record name | (R)-(+)-1-Phenyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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